molecular formula C11H13Cl3N2O2 B2619340 Pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate CAS No. 19677-59-9

Pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

Cat. No.: B2619340
CAS No.: 19677-59-9
M. Wt: 311.59
InChI Key: KQYCKQCWZBLLBP-UHFFFAOYSA-N
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Description

Pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is a chemical compound known for its diverse applications in various fields, including agriculture, chemistry, and biology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and trichloro groups, as well as a pentyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate typically involves the esterification of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is unique due to its pentyl ester group, which enhances its lipophilicity and bioavailability compared to other similar compounds. This structural feature allows for more efficient absorption and activity in biological systems .

Properties

IUPAC Name

pentyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl3N2O2/c1-2-3-4-5-18-11(17)9-6(12)8(15)7(13)10(14)16-9/h2-5H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYCKQCWZBLLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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